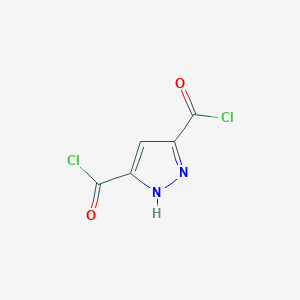
Methyl 2-amino-3,6-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3,6-dimethoxybenzoate is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzoic acid and features both amino and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3,6-dimethoxybenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3,6-dimethoxybenzoate with ammonia or an amine under suitable conditions. For instance, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3,6-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction typically produces amines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3,6-dimethoxybenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-amino-3,6-dimethoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,6-dimethoxybenzoate: Similar in structure but lacks the amino group.
Methyl 2-amino-4,5-dimethoxybenzoate: Similar but with different positions of the methoxy groups.
Methyl 2-amino-3-methoxybenzoate: Contains only one methoxy group.
Uniqueness
Methyl 2-amino-3,6-dimethoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C10H13NO4 |
|---|---|
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
methyl 2-amino-3,6-dimethoxybenzoate |
InChI |
InChI=1S/C10H13NO4/c1-13-6-4-5-7(14-2)9(11)8(6)10(12)15-3/h4-5H,11H2,1-3H3 |
InChI-Schlüssel |
OTHQPKHYNGELRX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)OC)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12440057.png)



![(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol](/img/structure/B12440080.png)







